molecular formula C18H17N3O3 B4414362 4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4414362
M. Wt: 323.3 g/mol
InChI Key: UTQZJVUMZNCMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MMB-2201, and is classified as a synthetic cannabinoid. In

Scientific Research Applications

MMB-2201 has been studied extensively for its potential applications in scientific research. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are part of the endocannabinoid system. MMB-2201 has been used in studies to investigate the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and immune function.

Mechanism of Action

The mechanism of action of MMB-2201 involves its binding to the CB1 and CB2 receptors. This binding results in the activation of downstream signaling pathways, which can lead to a variety of physiological effects. MMB-2201 has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration of the compound and the specific receptor subtype.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to modulate pain perception, appetite, and immune function. MMB-2201 has also been shown to have potential neuroprotective effects, although further research is needed to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

MMB-2201 has several advantages for use in lab experiments. This compound has high affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. MMB-2201 is also relatively easy to synthesize, making it readily available for use in research studies.
However, there are also limitations to the use of MMB-2201 in lab experiments. This compound has been shown to have potential toxicity at high concentrations, which can limit its use in certain experimental settings. Additionally, the effects of MMB-2201 can be difficult to interpret due to its complex pharmacology and potential for off-target effects.

Future Directions

There are several future directions for research on MMB-2201. One area of interest is the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases. Another area of interest is the role of MMB-2201 in pain modulation, which could lead to the development of new analgesic drugs. Additionally, further research is needed to fully understand the pharmacological effects of MMB-2201 and its potential for off-target effects.
Conclusion:
In conclusion, MMB-2201 is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound has high affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the role of the endocannabinoid system in various physiological processes. While MMB-2201 has several advantages for use in lab experiments, there are also limitations to its use due to potential toxicity and off-target effects. Future research on MMB-2201 could lead to the development of new treatments for neurodegenerative diseases and pain management.

properties

IUPAC Name

4-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-3-5-13(6-4-12)17-20-16(24-21-17)11-19-18(22)14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQZJVUMZNCMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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